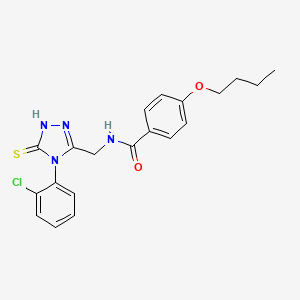
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular structure, which includes a total of 38 bonds, 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .科学的研究の応用
Molecular Structure and Intermolecular Interactions
- The molecular structure and intermolecular interactions of related compounds have been characterized through acylation reactions, ¹H NMR, ¹³C NMR, elemental analysis, and single crystal X-ray diffraction. Computational studies, including DFT calculations, have been conducted to understand the influence of these interactions on molecular geometry, particularly focusing on bond lengths, angles, and rotational conformations of aromatic rings (Karabulut et al., 2014).
Corrosion Inhibition
- Methoxy-substituted phenylthienyl benzamidines have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these inhibitors increases with concentration, suggesting potential industrial applications in protecting metals from corrosion (Fouda et al., 2020).
Antioxidant Potential
- Amino-substituted benzamide derivatives have been studied for their antioxidant capacity, showing improved antioxidative properties in comparison to reference molecules. Computational analysis has supported the experimental findings, indicating that protonated systems and the introduction of hydroxy groups significantly enhance antioxidant features (Perin et al., 2018).
Biosensing Applications
- Modified carbon paste electrodes incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide have been developed for the electrocatalytic determination of biomolecules, demonstrating potential applications in biosensing and analytical chemistry (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Activities
- The synthesis and antimicrobial screening of derivatives incorporating thiazole ring have revealed potential therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
- N-Phenylbenzamide derivatives have also been evaluated for their antiviral activities against Enterovirus 71, identifying compounds with low micromolar concentrations effective against the virus strains tested (Ji et al., 2013).
将来の方向性
The future directions of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” and similar compounds could involve their use in the production of hydrogen under visible light . This opens a new way into the development of bio-hybrid materials as novel photocatalytic water splitting platforms for hydrogen evolution .
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(9-13)15(18)16-7-5-14(17)12-6-8-20-10-12/h2-4,6,8-10,14,17H,5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZHNFHMJACBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
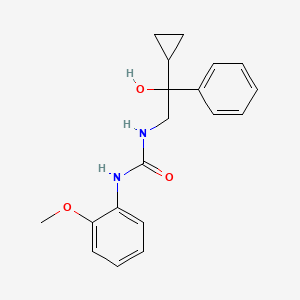
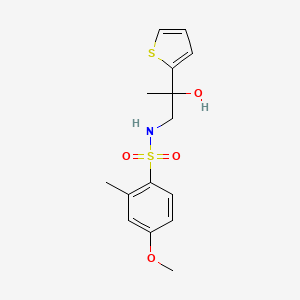

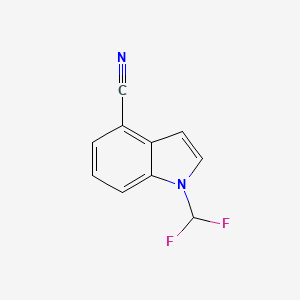
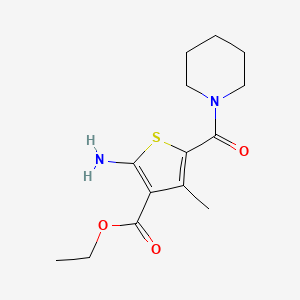
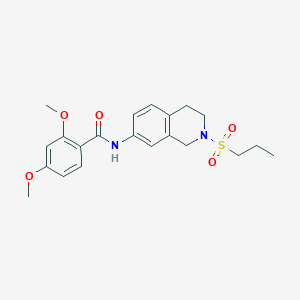
![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

amine](/img/structure/B2966071.png)
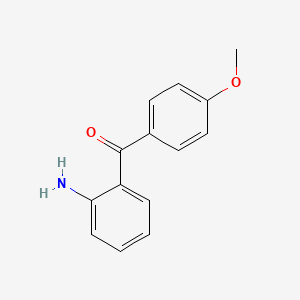

![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)

